Suc-Ala-Ala-Pro-Phe-Amc

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Suc-Ala-Ala-Pro-Phe-Amc is extensively used in scientific research due to its ability to serve as a fluorogenic substrate for various proteases. Some of its key applications include:

Biochemistry: Used to study the activity of proteases such as chymotrypsin, elastase, and cathepsin G. .

Molecular Biology: Employed in assays to measure protease activity in cell lysates and tissue extracts. .

Medicine: Utilized in diagnostic assays to detect protease activity in clinical samples. .

Industry: Applied in the quality control of enzyme preparations and in the development of enzyme-based products

Mecanismo De Acción

- The primary targets of Suc-Ala-Ala-Pro-Phe-AMC include:

Target of Action

Mode of Action

Action Environment

Análisis Bioquímico

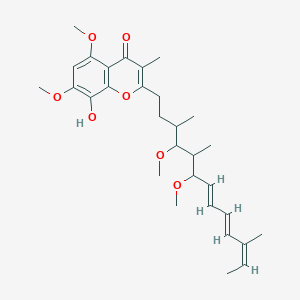

Biochemical Properties

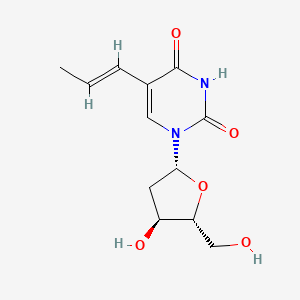

Suc-Ala-Ala-Pro-Phe-Amc serves as a substrate for several proteolytic enzymes, including chymotrypsin, carboxypeptidase Y, cathepsin G, and peptidyl prolyl isomerase . When these enzymes hydrolyze this compound, they release a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), which can be detected and measured using fluorescence spectroscopy . This property makes this compound an essential tool for analyzing enzyme kinetics and activity.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. The hydrolysis of this compound by enzymes such as chymotrypsin and cathepsin G can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the release of AMC upon hydrolysis can be used to monitor the activity of these enzymes in different cellular contexts, providing insights into their roles in cellular functions and disease mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific proteolytic enzymes. When this compound binds to the active site of enzymes like chymotrypsin, the peptide bond between phenylalanine and AMC is cleaved, releasing the fluorescent AMC molecule . This cleavage is highly specific and can be used to study the enzyme’s substrate specificity and catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at temperatures below -15°C . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its efficacy as a substrate. Long-term studies have shown that the hydrolysis of this compound by proteolytic enzymes can be consistently monitored over time, providing reliable data on enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that at lower dosages, this compound is effectively hydrolyzed by proteolytic enzymes, allowing for accurate measurement of enzyme activity . At higher dosages, there may be threshold effects or potential toxicity, which can impact the overall results. It is crucial to optimize the dosage to ensure accurate and reliable data in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis. It interacts with enzymes such as chymotrypsin, carboxypeptidase Y, and cathepsin G, which play critical roles in protein degradation and turnover . The hydrolysis of this compound by these enzymes releases AMC, which can be used to monitor changes in metabolic flux and metabolite levels in various biological samples .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in areas where proteolytic enzymes are active . The distribution of this compound can be influenced by factors such as cellular uptake mechanisms and the presence of binding proteins that modulate its availability for enzymatic hydrolysis .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may be localized to lysosomes or other organelles where proteolytic enzymes are active . This localization is crucial for its function as a substrate, as it ensures that this compound is available for hydrolysis by the relevant enzymes, thereby facilitating the study of enzyme activity in specific cellular contexts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Pro-Phe-Amc involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amido-4-methylcoumarin (Amc) moiety. The process typically begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled sequentially using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the succinyl group is introduced at the N-terminus, and the Amc group is attached at the C-terminus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

Suc-Ala-Ala-Pro-Phe-Amc primarily undergoes enzymatic hydrolysis reactions. The compound is specifically cleaved by chymotrypsin, elastase, cathepsin G, carboxypeptidase Y, and peptidyl prolyl isomerase. The enzymatic cleavage releases the fluorescent 7-amino-4-methylcoumarin (Amc) moiety, which can be quantitatively measured .

Common Reagents and Conditions

The enzymatic reactions involving this compound are typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include the enzymes mentioned above, along with appropriate buffers such as phosphate-buffered saline (PBS) or Tris-HCl buffer .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is the fluorescent compound 7-amino-4-methylcoumarin (Amc). This product is highly fluorescent and can be detected using fluorescence spectroscopy, with excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively .

Comparación Con Compuestos Similares

Similar Compounds

Suc-Ala-Ala-Pro-Phe-p-nitroanilide: Another substrate for chymotrypsin that releases p-nitroaniline upon cleavage.

Ala-Ala-Phe-7-amido-4-methylcoumarin: A similar fluorogenic substrate used for protease activity assays.

N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin: A substrate for elastase that releases Amc upon cleavage.

Uniqueness

Suc-Ala-Ala-Pro-Phe-Amc is unique due to its high specificity for chymotrypsin and its ability to release a highly fluorescent product, making it an excellent choice for sensitive and quantitative assays. Its versatility in being hydrolyzed by multiple proteases also adds to its utility in various research applications .

Propiedades

Número CAS |

88467-45-2 |

|---|---|

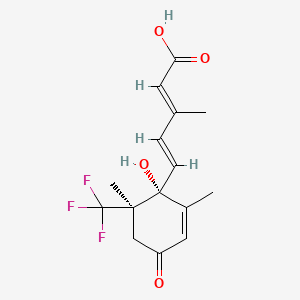

Fórmula molecular |

C34H39N5O9 |

Peso molecular |

661.7 g/mol |

Nombre IUPAC |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C34H39N5O9/c1-19-16-30(43)48-27-18-23(11-12-24(19)27)37-25(17-22-8-5-4-6-9-22)32(45)38-33(46)26-10-7-15-39(26)34(47)21(3)36-31(44)20(2)35-28(40)13-14-29(41)42/h4-6,8-9,11-12,16,18,20-21,25-26,37H,7,10,13-15,17H2,1-3H3,(H,35,40)(H,36,44)(H,41,42)(H,38,45,46)/t20-,21-,25-,26-/m0/s1 |

Clave InChI |

IGKPQFYMWKQDQS-KCXKOMAXSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

SMILES isomérico |

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

| 88467-45-2 | |

Sinónimos |

Suc-AAPF-AMC succinyl-Ala-Ala-Pro-Phe-7-(4-methyl)coumarinyl-amide succinyl-Ala-Ala-Pro-Phe-AMC succinyl-alanyl-alanyl-Pro-phenylalanyl-7-amino-4-methylcoumarin succinylalanylalanyl-prolyl-phenylalanine-4-methylcoumaryl-7-amide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

![[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B1233305.png)

![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B1233323.png)